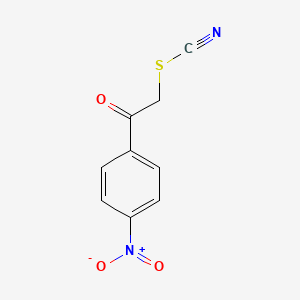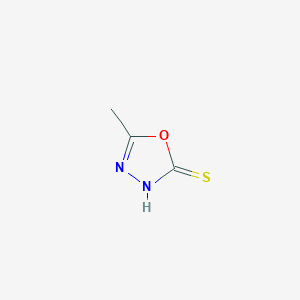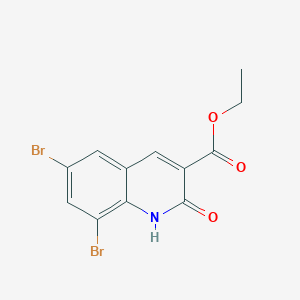
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, including antibacterial, antifungal, and anticancer activities. The compound , while not directly studied in the provided papers, shares structural similarities with other quinolone derivatives that have been synthesized and evaluated for various biological activities.
Synthesis Analysis
The synthesis of quinolone derivatives often involves multistep reactions, including key steps such as acyl-chlorination, condensation, decarboxylation, esterification, and cyclization. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved a series of such reactions with an overall yield of 48% . Similarly, the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives included a key step of forming the C-7 fatty amide derivative through selective formation of an azide followed by reduction to the corresponding amine . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is critical for their biological activity. Structural modifications can significantly impact the potency and specificity of these compounds. For example, the structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid led to a new prototype with enhanced oral antiallergy activity . The presence of a carboxylic acid moiety directly attached to the pyrimidine ring was found to be favorable for activity . These findings suggest that the molecular structure of this compound would be an important factor in determining its potential biological applications.
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions that are essential for their biological function or further chemical modifications. For instance, the reaction of trimethylsilyl enol ethers with isoquinolinium salts was used to synthesize ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which could then be cyclized to form pyrido[2,1-a]isoquinoline derivatives . These types of reactions could potentially be applied to this compound to generate new compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are crucial for their practical application. While the specific properties of this compound are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate required careful consideration of the intermediate's stability . The biological evaluation of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives also highlighted the importance of the lipophilic chain length on cytotoxicity and antimicrobial activity . These aspects are important when considering the synthesis and application of this compound.
Applications De Recherche Scientifique
Synthesis Methods
Research has demonstrated various methods for synthesizing derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylate compounds, which are structurally related to Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate. For instance, Zahra et al. (2007) reported the chemical reduction and cyclocondensation reactions to prepare ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, a process which underscores the complex chemistry and potential for diverse biological activity within this chemical class (Zahra et al., 2007).
Potential Anticancer Activities
Gaber et al. (2021) focused on synthesizing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluating their anticancer effects against the breast cancer MCF-7 cell line. This research highlights the significant potential of such compounds in developing novel anticancer agents. The study found that certain derivatives demonstrated strong anticancer activity, providing a promising outlook for future therapeutic applications (Gaber et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
It is suggested that similar compounds may exert their effects through interactions with the active site of their target enzymes .
Result of Action
Similar compounds have been reported to have potential antitumor effects .
Propriétés
IUPAC Name |
ethyl 6,8-dibromo-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-4-6-3-7(13)5-9(14)10(6)15-11(8)16/h3-5H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHSUUUNALIBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2NC1=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191556 |
Source


|
| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860787-14-0 |
Source


|
| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

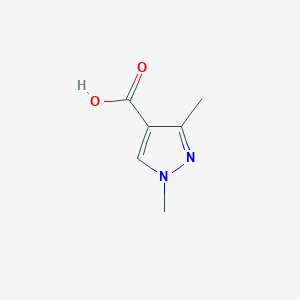

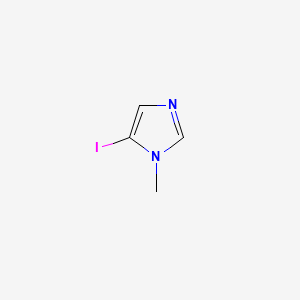


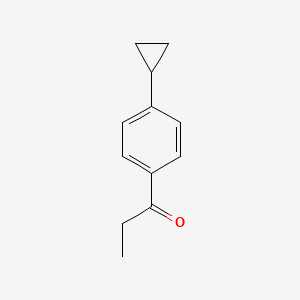
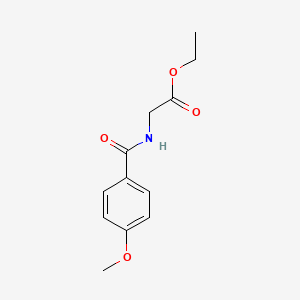
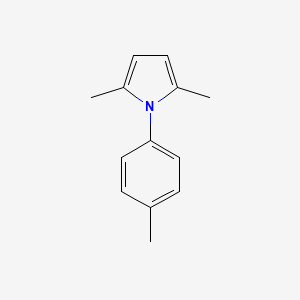
![2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B1301261.png)

